molecular formula C12H15NO3 B14838145 2-Cyclopropoxy-5-(dimethylamino)benzoic acid

2-Cyclopropoxy-5-(dimethylamino)benzoic acid

Cat. No.: B14838145
M. Wt: 221.25 g/mol
InChI Key: CGMQZGDDRKUJAU-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-5-(dimethylamino)benzoic acid is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol This compound is characterized by the presence of a cyclopropoxy group and a dimethylamino group attached to a benzoic acid core

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-5-(dimethylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and alcohols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Cyclopropoxy-5-(dimethylamino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-(dimethylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Dimethylaminobenzoic acid: Similar in structure but lacks the cyclopropoxy group.

    4-Dimethylaminobenzoic acid: Similar in structure but with the dimethylamino group in a different position.

    2-Cyclopropoxybenzoic acid: Similar in structure but lacks the dimethylamino group.

Uniqueness

2-Cyclopropoxy-5-(dimethylamino)benzoic acid is unique due to the presence of both the cyclopropoxy and dimethylamino groups on the benzoic acid core. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-cyclopropyloxy-5-(dimethylamino)benzoic acid

InChI

InChI=1S/C12H15NO3/c1-13(2)8-3-6-11(16-9-4-5-9)10(7-8)12(14)15/h3,6-7,9H,4-5H2,1-2H3,(H,14,15)

InChI Key

CGMQZGDDRKUJAU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)OC2CC2)C(=O)O

Origin of Product

United States

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